Biphenyl vs. Mono-Phenyl Scaffold: Molecular Weight and LogP Differential
The target compound (C14H11FO2, MW 230.23) provides a biphenyl scaffold with an XLogP3 of 3.5 [1]. Its most commonly suggested alternative, 4-fluoro-3-methylbenzoic acid (CAS 403-15-6; C8H7FO2, MW 154.14), is a mono-ring analog with a reported LogP of approximately 1.83 [2]. This represents a molecular weight increase of 76 Da (+49%) and a LogP elevation of approximately 1.7 log units for the biphenyl compound.
| Evidence Dimension | Molecular weight and lipophilicity (XLogP3 / LogP) |
|---|---|
| Target Compound Data | MW: 230.23 g/mol; XLogP3: 3.5 |
| Comparator Or Baseline | 4-Fluoro-3-methylbenzoic acid: MW 154.14 g/mol; LogP ~1.83 |
| Quantified Difference | ΔMW = +76 g/mol (+49%); ΔLogP ≈ +1.7 |
| Conditions | Computed descriptors (PubChem XLogP3) and experimental LogP data from supplier databases |
Why This Matters
The biphenyl extension significantly increases both molecular size and lipophilicity, which directly impacts membrane permeability, metabolic stability, and target engagement in drug discovery programs — substitution with the mono-ring analog would yield fundamentally different lead series properties.
- [1] PubChem. 4-Fluoro-3-(3-methylphenyl)benzoic acid. CID 52984086. National Center for Biotechnology Information. Retrieved April 2026. View Source
- [2] PubChem. 4-Fluoro-3-methylbenzoic acid. CID 242828. National Center for Biotechnology Information. Retrieved April 2026. View Source
